1-(4-Methoxyphenyl)piperidin-2-one

Pharmaceutical impurity analysis Analytical method validation Quality control (QC)

Generic substitution with unqualified piperidinone analogs risks regulatory rejection due to uncharacterized impurity profiles and analytical interference. This ISO 17034-certified Apixaban Impurity 138 reference standard eliminates that risk with identity and purity documentation compliant with FDA, EMA, and global health authority requirements. • Certified under ISO 17034 with full characterization data (NMR, MS, HPLC, IR, UV) and 3-year shelf-life at 2-8°C, enabling direct QC use without post-receipt verification. • Definitive N-aryl piperidinone scaffold (97-98% purity) supports reliable building block consistency for factor Xa inhibitor core synthesis and divergent library generation. • Ready-to-use standard for HPLC, LC-MS, and GC method development, system suitability testing, and stability-indicating assay validation.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 206753-46-0
Cat. No. B181796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)piperidin-2-one
CAS206753-46-0
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCCCC2=O
InChIInChI=1S/C12H15NO2/c1-15-11-7-5-10(6-8-11)13-9-3-2-4-12(13)14/h5-8H,2-4,9H2,1H3
InChIKeyCZRGCZUCMQLTCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxyphenyl)piperidin-2-one Overview


1-(4-Methoxyphenyl)piperidin-2-one (CAS 206753-46-0, molecular formula C₁₂H₁₅NO₂, molecular weight 205.25) is a substituted piperidin-2-one heterocyclic compound featuring a 4-methoxyphenyl substituent at the N-1 position [1]. It is categorized as an organic building block and synthetic intermediate within medicinal chemistry research, bearing two hydrogen bond acceptors, zero hydrogen bond donors, and two rotatable bonds [1]. The compound is recognized as a regulatory impurity reference standard (Apixaban Impurity 138) in anticoagulant active pharmaceutical ingredient manufacturing and quality control workflows [2].

Certified impurity standard ISO 17034 reference material
Synthetic intermediate Apixaban pharmacophore scaffold
Position-specific substituent Para-methoxy N-aryl connectivity

1-(4-Methoxyphenyl)piperidin-2-one Substitution Risks


In pharmaceutical procurement and medicinal chemistry workflows, generic substitution of 1-(4-methoxyphenyl)piperidin-2-one with unqualified piperidinone analogs carries material risk. This compound serves as a defined impurity reference standard (Apixaban Impurity 138) for anticoagulant active pharmaceutical ingredient development, where regulatory filing requirements mandate identity and purity documentation under ISO 17034-certified quality systems [1]. Substituting with non-certified piperidinone derivatives, such as 1-(2-methoxyphenyl)piperidin-2-one (CAS 1225919-29-8) or 1-(4-methoxyphenyl)methyl-2-piperidinone (CAS 128773-73-9), introduces uncharacterized impurity profiles, divergent reactivity in cross-coupling and cycloaddition steps, and potential analytical interference during method validation . The specific methoxy substitution pattern and N-aryl connectivity at the 1-position directly dictate the compound's utility in synthesizing the 1-(4-methoxyphenyl)-7-oxo-pyrazolo[3,4-c]pyridine-3-carboxamide scaffold [2].

Target attribute
Risk with substitute
ISO 17034 certification & defined impurity designation
Non-certified analogs lack regulatory documentation, may delay method validation
Para-methoxy substitution pattern
Ortho-isomer exhibits distinct biological activity, invalidating SAR studies
Direct N-aryl connectivity for cycloaddition
N-alkyl or N-acyl analogs incompatible with apixaban scaffold synthesis

1-(4-Methoxyphenyl)piperidin-2-one Differentiation Evidence


ISO 17034-Certified Impurity Reference Standard

1-(4-Methoxyphenyl)piperidin-2-one is supplied as a certified impurity reference standard under ISO 17034 accreditation, with documented purity >95% and expiration of 3 years under 2–8°C storage conditions [1]. In contrast, generic piperidinone alternatives such as 1-(4-methoxyphenyl)methyl-2-piperidinone (CAS 128773-73-9) lack regulatory impurity designation and are offered without ISO 17034 certification or equivalent validated analytical documentation . The certified standard includes full analytical characterization via NMR, MS, HPLC, IR, UV, moisture content, and residue on ignition, eliminating the need for post-receipt purity verification by end-user laboratories [1].

ISO 17034 Certification
Reported
Certified impurity standard, >95% purity, 3-year shelf life
Supports documentation for method validation without additional purity verification
Full analytical data package included
Pharmaceutical impurity analysis Analytical method validation Quality control (QC) ANDA/DMF submissions

Ortho vs. Para Substitution: Pharmacological Impact

The para-methoxy substitution pattern of 1-(4-methoxyphenyl)piperidin-2-one distinguishes it from the ortho-methoxy positional isomer 1-(2-methoxyphenyl)piperidin-2-one (CAS 1225919-29-8), which exhibits NMDA receptor antagonist activity with reported IC₅₀ values of 20–24 µg/mL against HeLa and MCF-7 cancer cell lines . No equivalent target engagement data are reported for the para-substituted isomer; the positional substitution difference confers distinct molecular recognition and electronic distribution profiles that preclude interchangeability in receptor-binding assays [1]. The para-methoxy orientation is specifically required for constructing the apixaban core scaffold via 3+2 cycloaddition chemistry, as evidenced in the published preclinical discovery of apixaban [2].

Positional Substitution
Cross-study comparable
Para-methoxy vs. ortho-methoxy; ortho shows NMDA antagonist activity (IC₅₀ 20–24 µg/mL)
Positional isomerism alters pharmacological profile; para-isomer synthetic utility differs
No equivalent target engagement data for para-isomer
Structure-activity relationship (SAR) Receptor binding Medicinal chemistry

N-Aryl Connectivity for Apixaban Scaffold Construction

1-(4-Methoxyphenyl)piperidin-2-one serves as a defined building block for constructing the 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide pharmacophore core of apixaban (BMS-562247) [1]. The N-aryl connectivity (direct attachment of the 4-methoxyphenyl group to the piperidinone nitrogen) is structurally essential for the 3+2 cycloaddition step with hydrazone intermediates derived from 4-methoxyaniline [2]. In contrast, N-alkyl analogs such as 1-(4-methoxyphenyl)methyl-2-piperidinone (CAS 128773-73-9) and N-(3-(4-methoxyphenyl)propionyl)piperidin-2-one contain methylene or carbonyl spacers that alter the nitrogen electronics and sterics, rendering them incompatible with the cycloaddition pathway and precluding their use in synthesizing the same bicyclic pyrazolo-pyridinone scaffold .

N-Aryl Connectivity
Class-level inference
Direct N-aryl enables 3+2 cycloaddition; N-alkyl/amide incompatible
Supports construction of bicyclic pyrazolo-pyridinone scaffold
Substituent connectivity dictates synthetic pathway compatibility
Synthetic intermediate Drug substance manufacturing Factor Xa inhibitors 3+2 cycloaddition

1-(4-Methoxyphenyl)piperidin-2-one Application Scenarios


Impurity Profiling and Analytical Method Validation

Use as Apixaban Impurity 138 reference standard under ISO 17034 certification for HPLC, LC-MS, and GC analytical method development, system suitability testing, and stability-indicating assay validation. Essential for ANDA, DMF, and regulatory filing packages submitted to FDA, EMA, and other global health authorities [3]. The certified standard includes full characterization data (NMR, MS, HPLC, IR, UV) and 3-year shelf-life documentation at 2–8°C storage, enabling direct use in quality control laboratories without additional post-receipt purity verification [3].

Factor Xa Inhibitor Pharmacophore Synthesis

Serves as a key building block for synthesizing the 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide core scaffold of direct factor Xa inhibitors [3]. The N-aryl piperidinone structure participates in 3+2 cycloaddition reactions with hydrazone intermediates derived from 4-methoxyaniline, enabling construction of the bicyclic pyrazolo-pyridinone ring system characteristic of apixaban and related anticoagulant candidates [4]. The compound's 97–98% purity specification supports medicinal chemistry campaigns requiring reliable building block consistency .

Piperidine Derivative Library Synthesis

Employed as a versatile building block for generating substituted piperidine libraries via reduction of the 2-position ketone or functionalization at the α-carbon position [3]. The 4-methoxyphenyl N-substituent provides a defined electronic environment and UV-active chromophore that facilitates reaction monitoring and purification. Distinct from 3-bromo-1-(4-methoxyphenyl)piperidin-2-one (CAS 1339348-64-9) and 3-acetyl-1-(4-methoxyphenyl)piperidin-2-one derivatives, the unsubstituted parent compound offers a clean scaffold for divergent derivatization strategies [4].

Application
Selection Property
Validation Focus
Impurity profiling & method validation
ISO 17034-certified impurity reference standard
Documentation support for analytical method transfers
Factor Xa inhibitor pharmacophore synthesis
N-aryl piperidinone building block
3+2 cycloaddition reactivity verification
Piperidine library synthesis
Unsubstituted parent scaffold
Derivatization and reaction monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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